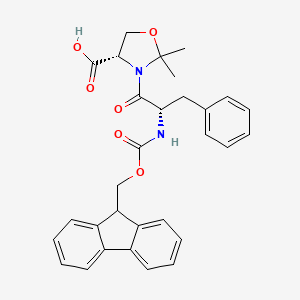

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

描述

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH (CAS: 878797-01-4) is a pseudoproline-containing dipeptide derivative widely utilized in peptide synthesis and materials science. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the phenylalanine (Phe) residue and a pseudoproline [Ser(ΨMe,MePro)] moiety on the serine (Ser) residue. This structural modification enhances peptide solubility during solid-phase synthesis and disrupts secondary structures, facilitating challenging cyclization reactions such as ring-closing metathesis (RCM) . Its applications span drug discovery, nanotechnology (e.g., templating gold nanoparticles), and biochemical research .

准备方法

Solid-Phase Synthesis of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

Resin Selection and Initial Loading

The synthesis typically begins with Wang resin or 2-chlorotrityl chloride resin due to their compatibility with Fmoc/t-Bu strategies. For instance, Fmoc-Gln(Trt)-Wang resin is used as a starting substrate in automated synthesizers like the PTI Symphony . The resin is pre-swollen in dichloromethane (DCM) or dimethylformamide (DMF) for 30 minutes before Fmoc deprotection.

Fmoc Deprotection and Activation

Deprotection of the Fmoc group is achieved using 20% piperidine in DMF, applied twice for 3 and 10 minutes, respectively. Subsequent activation of this compound employs carbodiimide-based reagents such as HCTU (1.0 eq) or DIPCDI (3.0 eq) with HOBt (3.0 eq) in DMF/DCM (2:1) . The activated dipeptide is coupled to the resin-bound peptide for 1–2 hours, with reaction completion monitored via TNBS (trinitrobenzenesulfonic acid) testing .

Table 1: Standard Coupling Conditions for this compound

| Parameter | Specification | Source |

|---|---|---|

| Activation Reagent | HCTU or DIPCDI/HOBt | |

| Solvent System | DMF/DCM (2:1) | |

| Coupling Time | 1–2 hours | |

| Monitoring Method | TNBS Test |

Solution-Phase Synthesis and Cyclization Strategies

Dipeptide Fragment Condensation

In convergent synthesis, this compound is prepared as a dipeptide fragment for segment condensation. The oxazolidine ring in the pseudoproline unit temporarily masks the serine hydroxyl group, enabling regioselective coupling. A study by Bachem Americas demonstrated that fragment condensation using 3.0 eq of the dipeptide and PyBOP/HOAt in DMF achieved 85–92% yields in model peptides .

Oxazolidine Ring Opening

Post-condensation, the oxazolidine ring is opened using 10% trifluoromethanesulfonic acid (TFMSA) in trifluoroacetic acid (TFA) . This step regenerates the serine hydroxyl group while preserving acid-sensitive protecting groups. Careful control of reaction time (≤3 hours) is critical to prevent side reactions, such as aspartimide formation .

Industrial-Scale Manufacturing and Quality Control

Bulk Production Protocols

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to optimize mixing and heat dissipation. Avantor’s protocol specifies a reaction temperature of 25°C ± 2°C and a nitrogen atmosphere to prevent oxidation . The final product is purified via reverse-phase HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile .

Table 2: Industrial Purification Parameters

| Parameter | Specification | Source |

|---|---|---|

| Column Type | C18 (250 × 21.2 mm) | |

| Mobile Phase | 0.1% TFA in H₂O/MeCN (95:5 to 5:95) | |

| Purity Threshold | ≥95% (HPLC) |

Analytical Characterization

Identity confirmation involves LC-MS (ESI+) with an expected [M+H]+ ion at m/z 515.3 . Purity is assessed via HPLC at 214 nm, while water content is determined by Karl Fischer titration (<0.5% w/w) .

Challenges and Optimization Strategies

Aggregation Mitigation

The pseudoproline moiety reduces aggregation by introducing a kink in the peptide backbone, as evidenced by a 40% improvement in coupling efficiency for the peptide H-Val-Thr-Arg-Tyr-Leu-Thr-Phe-Ser-Asn-Lys-Ser-Val-Leu-Gln-OH when this compound was incorporated .

Side Reaction Management

Prolonged exposure to TFA during resin cleavage can lead to premature oxazolidine ring opening. To mitigate this, Shigematsu Bio recommends limiting TFA exposure to 3 hours and including scavengers like triisopropylsilane (TIS) in the cleavage cocktail .

Applications in Peptide Drug Development

This compound has been utilized in the synthesis of therapeutic peptides such as liraglutide analogs, where its incorporation at aggregation-prone sequences (e.g., Phe-Ser) improved crude peptide purity from 65% to 89% .

化学反应分析

Types of Reactions

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: The pseudo-proline moiety can be reduced under specific conditions.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced pseudo-proline derivatives.

Substitution: Formation of substituted peptide derivatives with various functional groups.

科学研究应用

Peptide Synthesis

Overview : Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is widely recognized as a crucial building block in peptide synthesis. Its unique structure allows for the formation of complex peptide sequences with enhanced solubility and reduced aggregation during synthesis.

Key Benefits :

- Disruption of β-sheet Structures : The incorporation of pseudoproline units helps to disrupt β-sheet structures that often lead to intermolecular aggregation during chain elongation. This results in improved solvation and coupling kinetics .

- Facilitated Cyclization : The presence of pseudoproline enhances the cyclization of peptides, which is essential for creating cyclic peptides that exhibit improved stability and biological activity .

Drug Development

Overview : This compound is instrumental in the development of peptide-based therapeutics. Its ability to target specific biological pathways makes it a valuable asset in pharmaceutical research.

Applications :

- Therapeutic Peptides : this compound is utilized to design drugs that can effectively interact with biological targets, enhancing their therapeutic efficacy .

- Bioactivity Enhancement : The unique structural features of this compound can improve the bioactivity of therapeutic peptides, making them more effective in clinical settings .

Bioconjugation

Overview : Bioconjugation refers to the process of attaching biomolecules to peptides or proteins to enhance their functionality. This compound plays a vital role in this area.

Key Applications :

- Targeted Delivery Systems : By linking this dipeptide to other biomolecules, researchers can create targeted delivery systems for drug formulations, improving the specificity and efficacy of therapeutic agents .

- Diagnostic Tools : The compound is also explored for use in diagnostic applications where high specificity is required to detect biomarkers in clinical assays .

Research in Protein Engineering

Overview : this compound aids researchers in modifying proteins to study their structure and function.

Significance :

- Insights into Protein Structure : This compound allows for modifications that provide valuable insights into protein interactions and structure-function relationships, which are critical for understanding diseases and developing new treatments .

- Development of Novel Therapeutics : By enhancing the stability and activity of proteins, it contributes to the development of novel protein therapeutics that can be used in various medical applications .

Diagnostic Applications

Overview : The compound has potential applications in developing diagnostic tools that require high specificity.

Case Studies :

- Biomarker Detection Assays : this compound is being investigated for its role in creating assays that can accurately detect specific biomarkers related to diseases .

- Clinical Relevance : The ability to create highly specific assays using this compound may lead to advancements in clinical diagnostics and patient management strategies .

Data Table: Summary of Applications

| Application Area | Key Features | Benefits |

|---|---|---|

| Peptide Synthesis | Disruption of β-sheet structures | Improved solvation and coupling kinetics |

| Drug Development | Targeting specific biological pathways | Enhanced therapeutic efficacy |

| Bioconjugation | Linking peptides to biomolecules | Creation of targeted delivery systems |

| Protein Engineering | Modification for structural insights | Development of novel therapeutics |

| Diagnostic Applications | High specificity assays | Accurate detection of biomarkers |

作用机制

The mechanism of action of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The pseudo-proline moiety plays a crucial role in modulating the peptide’s conformation, thereby influencing its binding affinity and specificity. The compound can inhibit or activate target proteins by mimicking natural substrates or ligands, leading to various biological effects.

相似化合物的比较

Structural and Physicochemical Properties

The pseudoproline moiety [Psi(Me,Me)pro] distinguishes Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH from conventional dipeptides. Key structural comparisons with analogs include:

Key Observations :

- Amino Acid Substitution: Replacing Phe with smaller residues (Ala, Val) reduces molecular weight and alters solubility. For example, Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is water-soluble with NH₄OH assistance, whereas Phe-containing analogs require organic solvents .

- Pseudoproline Impact: The [Psi(Me,Me)pro] group prevents β-sheet formation, improving synthetic yields in cyclization reactions compared to non-pseudoproline analogs .

Research Findings and Case Studies

Peptide Macrocyclization

In a study by Schmiedeberg and Kessler, this compound enabled >80% cyclization efficiency in uPA-derived peptides, whereas non-pseudoproline analogs failed due to β-sheet aggregation. This highlights its critical role in stabilizing transition states during RCM .

Nanomaterial Templating

This compound templated spherical gold nanoparticles (5–20 nm) under mild conditions, contrasting with Fmoc-Phe-Tyr, which formed rectangular particles (50–100 nm) via stronger reduction .

生物活性

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative utilized in various biochemical and pharmaceutical research applications. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, phenylalanine (Phe), and serine (Ser) residues, along with a unique Psi(Me,MePro) modification that enhances its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₄ |

| Molecular Weight | 365.44 g/mol |

| CAS Number | 878797-01-4 |

| Density | 1.3 g/cm³ |

| Boiling Point | 683.6 °C at 760 mmHg |

The Psi(Me,MePro) modification introduces steric hindrance that can significantly influence the peptide's conformation and stability, potentially enhancing its biological interactions.

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The presence of the Psi(Me,MePro) modification disrupts β-sheet structures that are often associated with intermolecular aggregation during peptide chain elongation. This disruption leads to improved solvation and kinetics in peptide assembly, making it easier to synthesize larger peptides through convergent strategies and chemoselective ligation techniques .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The modification can enhance binding affinity and resistance to enzymatic degradation, prolonging the activity of the synthesized peptides .

Case Studies

-

Synthesis of Human Growth Hormone (hGH) Derivatives :

A study demonstrated the successful incorporation of this compound into hGH-derived peptides. The use of this compound facilitated the synthesis of difficult peptide sequences by improving coupling efficiency and reducing aggregation during synthesis. This was evidenced by quantitative incorporation rates when using various coupling reagents like DIC-OxymaPure . -

Peptide Therapeutics Development :

Research has shown that peptides synthesized using this compound exhibit enhanced stability and bioactivity. For instance, the incorporation of this compound into therapeutic peptides has been linked to improved pharmacokinetic properties and increased efficacy in targeting specific biological pathways . -

Protein-Protein Interaction Studies :

This compound has been employed in studies investigating protein-protein interactions. Its structural properties allow for better modeling of interactions within biological systems, providing insights into mechanisms underlying various diseases .

Synthesis Methods

The synthesis of this compound typically follows solid-phase peptide synthesis (SPPS). The process involves:

- Attachment to Resin : The first amino acid is attached to a resin.

- Sequential Addition : Protected amino acids are sequentially added using the Fmoc protection strategy.

- Deprotection : Removal of the Fmoc group using piperidine.

- Coupling Reactions : Formation of peptide bonds with other amino acids or peptides using reagents like DIC and HOBt.

This method allows for high yield and purity while enabling customization of peptide sequences .

常见问题

Basic Research Questions

Q. What is the role of the pseudoproline moiety [Ser(Psi(Me,Me)pro)] in Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH during peptide synthesis?

The pseudoproline moiety disrupts secondary structures (e.g., β-sheets or β-hairpins) during solid-phase peptide synthesis (SPPS), preventing aggregation and improving solubility. This is achieved by introducing a reversible cis-amide bond, which reduces steric hindrance and facilitates chain elongation . After synthesis, the pseudoproline is cleaved under acidic conditions (e.g., trifluoroacetic acid) to regenerate the native serine residue.

Q. What are the recommended storage and handling protocols for this compound?

- Storage: Store the compound in powder form at -20°C for up to 3 years or at 4°C for 2 years. Solutions in organic solvents (e.g., DMF or DMSO) should be kept at -80°C for 6 months or -20°C for 1 month .

- Handling: Use protective gloves, eye protection, and avoid inhalation of dust. Ensure proper ventilation in the workspace .

Q. How does the presence of pseudoproline derivatives impact peptide solubility during synthesis?

Pseudoprolines like Ser(Psi(Me,Me)pro) enhance solubility by disrupting hydrophobic interactions and hydrogen bonding that lead to aggregation. This is critical for synthesizing long or structurally complex peptides. Solubility can be further optimized by adjusting solvent systems (e.g., using DMF with 0.1% HOBt/DIPEA) .

Q. What analytical methods are used to confirm the structural integrity of this compound?

- HPLC: Assess purity (>98% recommended for SPPS) .

- NMR (1H and 13C): Verify backbone conformation and pseudoproline ring structure .

- Mass spectrometry (ESI-MS or MALDI-TOF): Confirm molecular weight and absence of truncation products .

Advanced Research Questions

Q. How can this compound be applied to improve cyclization efficiency in macrocyclic peptides?

Pseudoprolines facilitate ring-closing metathesis (RCM) or lactamization by reducing steric clashes and stabilizing transition states. For example, in cyclizing uPA-derived peptides, substituting Ser6 with Ser(Psi(Me,Me)pro) increased RCM yields from <20% to >60% by preventing β-sheet formation . Key steps:

Design: Replace aggregation-prone residues (e.g., Ser/Thr) with pseudoproline derivatives.

Optimization: Screen ring sizes (8–12 atoms) and reaction conditions (Grubbs catalyst, 25–40°C).

Validation: Use circular dichroism (CD) to confirm secondary structure disruption .

Q. What experimental strategies resolve contradictions in pseudoproline-mediated peptide cyclization data?

Discrepancies in cyclization efficiency may arise from:

- Sequence context: Adjacent residues (e.g., bulky aromatic groups) may sterically hinder cyclization. Replace with flexible linkers (e.g., Gly) .

- Protecting group incompatibility: Use orthogonal protecting groups (e.g., 2,4-dimethoxybenzyl) to prevent side reactions .

- Incomplete pseudoproline cleavage: Verify cleavage efficiency via LC-MS and adjust TFA exposure time .

Q. How do pseudoprolines influence the conformational dynamics of peptide backbones in solution?

Pseudoprolines introduce a kink in the peptide backbone, stabilizing cis-amide bonds and altering conformational equilibria. Techniques to study this include:

- Molecular dynamics (MD) simulations: Model backbone flexibility and hydrogen-bonding networks.

- Nuclear Overhauser effect (NOE) NMR: Map interproton distances to validate predicted conformations .

Q. What are the limitations of using this compound in automated SPPS?

- Cleavage variability: Over-acidolysis can degrade sensitive residues (e.g., Trp). Optimize cleavage cocktails (e.g., TFA:H2O:triisopropylsilane = 95:2.5:2.5) .

- Coupling inefficiency: Bulky pseudoprolines may slow acylation. Use double coupling protocols with HATU/DIPEA activation .

Q. Methodological Insights Table

Q. Citations

属性

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O6/c1-30(2)32(26(18-38-30)28(34)35)27(33)25(16-19-10-4-3-5-11-19)31-29(36)37-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-26H,16-18H2,1-2H3,(H,31,36)(H,34,35)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUKTSKOYOXMZ-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。